Neodymium nitrate pentahydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

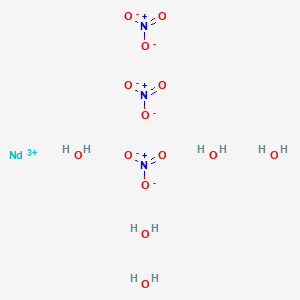

Neodymium nitrate pentahydrate is an inorganic compound with the chemical formula Nd(NO₃)₃·5H₂O. It is typically encountered as a vibrant pink or violet solid. This compound is a hydrate form of neodymium nitrate, where neodymium is in the +3 oxidation state. This compound is used in various applications, including the extraction and purification of neodymium from its ores .

准备方法

Synthetic Routes and Reaction Conditions: Neodymium nitrate pentahydrate can be synthesized by dissolving neodymium oxide (Nd₂O₃) in nitric acid (HNO₃). The reaction is as follows: [ \text{Nd}_2\text{O}_3 + 6\text{HNO}_3 \rightarrow 2\text{Nd(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ] The resulting solution is then evaporated to yield this compound crystals .

Industrial Production Methods: In industrial settings, this compound is produced by similar methods, but on a larger scale. The process involves the controlled reaction of neodymium oxide with nitric acid, followed by crystallization and purification steps to obtain the desired hydrate form .

Types of Reactions:

Thermal Decomposition: this compound decomposes upon heating to form neodymium oxide (Nd₂O₃), nitrogen dioxide (NO₂), and oxygen (O₂).

Oxidation and Reduction: Neodymium nitrate can undergo redox reactions, where neodymium can be reduced to lower oxidation states or oxidized to higher states under specific conditions.

Substitution Reactions: Neodymium nitrate can participate in substitution reactions with other anions, leading to the formation of different neodymium salts.

Common Reagents and Conditions:

Thermal Decomposition: Typically conducted at elevated temperatures, around 328 K to 383 K.

Redox Reactions: Involves reagents such as reducing agents (e.g., hydrogen gas) or oxidizing agents (e.g., oxygen gas).

Substitution Reactions: Conducted in aqueous solutions with various anions (e.g., chloride, sulfate).

Major Products:

Thermal Decomposition: Neodymium oxide (Nd₂O₃), nitrogen dioxide (NO₂), and oxygen (O₂).

Redox Reactions: Various neodymium compounds depending on the specific reaction conditions.

Substitution Reactions: Different neodymium salts (e.g., neodymium chloride, neodymium sulfate).

科学研究应用

作用机制

The mechanism of action of neodymium nitrate pentahydrate involves its ability to interact with various molecular targets and pathways:

相似化合物的比较

Neodymium nitrate pentahydrate can be compared with other similar compounds, such as:

- Praseodymium nitrate pentahydrate (Pr(NO₃)₃·5H₂O)

- Samarium nitrate pentahydrate (Sm(NO₃)₃·5H₂O)

- Europium nitrate pentahydrate (Eu(NO₃)₃·5H₂O)

- Terbium nitrate pentahydrate (Tb(NO₃)₃·5H₂O)

Uniqueness:

- Color: this compound exhibits a unique vibrant pink or violet color, which distinguishes it from other rare earth nitrates .

- Applications: While similar compounds have overlapping applications, this compound is particularly valued for its role in the production of neodymium magnets and its potential use in biological imaging .

生物活性

Neodymium nitrate pentahydrate (Nd(NO₃)₃·5H₂O) is a rare earth metal compound that has garnered interest due to its unique properties and potential applications in various fields, including biomedicine and materials science. This article focuses on its biological activity, exploring relevant research findings, case studies, and data tables that illustrate its effects and applications.

This compound is a hydrated salt of neodymium, a lanthanide element. Its chemical structure includes neodymium ions coordinated with nitrate ions and water molecules, which contribute to its solubility and reactivity. The compound is typically characterized by the following properties:

- Molecular Formula : H₁₀N₃O₁₄Nd

- Molar Mass : 367.50 g/mol

- Appearance : Crystalline solid, often appearing as yellow-green crystals.

Biological Activity Overview

The biological activity of neodymium compounds, including this compound, has been studied primarily in the context of their cytotoxicity, antibacterial properties, and potential use in drug delivery systems.

Cytotoxicity Studies

Research indicates that neodymium compounds can exhibit cytotoxic effects on various cell lines. A study focusing on the cytotoxicity of lanthanide nitrates reported that this compound demonstrated significant toxicity against human cancer cell lines. The mechanism of action appears to involve the induction of oxidative stress and apoptosis in cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical) | 25 | Oxidative stress induction |

| MCF-7 (breast) | 30 | Apoptosis via mitochondrial pathway |

| A549 (lung) | 20 | Cell cycle arrest |

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. In vitro studies have shown that it possesses activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The antibacterial mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Case Studies

- Case Study on Cancer Treatment : A recent study investigated the effects of this compound on breast cancer cells. The results indicated that treatment with the compound led to a reduction in cell viability and promoted apoptosis through the activation of caspase pathways.

- Antibacterial Efficacy : Another study assessed the antibacterial effects of this compound against multidrug-resistant strains of bacteria. The findings demonstrated that the compound could effectively inhibit bacterial growth, suggesting its potential as an alternative antimicrobial agent.

Research Findings

Recent literature emphasizes the importance of understanding the biological implications of neodymium compounds. For instance:

- A review highlighted that lanthanides, including neodymium, could be utilized in targeted drug delivery systems due to their unique coordination chemistry and biocompatibility.

- Research on the thermodynamic stability of neodymium complexes suggests potential applications in biomedical fields, particularly in imaging and therapy.

属性

IUPAC Name |

neodymium(3+);trinitrate;pentahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.Nd.5H2O/c3*2-1(3)4;;;;;;/h;;;;5*1H2/q3*-1;+3;;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPCKISJASKLIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Nd+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10N3NdO14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。